Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 13343-67-4
VCID: VC20772450
InChI: InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O
Molecular Formula: C15H21NO6
Molecular Weight: 311.33 g/mol

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

CAS No.: 13343-67-4

Cat. No.: VC20772450

Molecular Formula: C15H21NO6

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside - 13343-67-4

Specification

CAS No. 13343-67-4
Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
IUPAC Name N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide
Standard InChI InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1
Standard InChI Key SKOZFDIGKDPQBO-KJWHEZOQSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O

Introduction

Benzyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a specialized carbohydrate derivative with significant applications in biochemical and pharmaceutical research. Structurally characterized by a glucopyranoside backbone modified with an acetamido group at the C2 position and a benzyl ether at the anomeric oxygen, this compound serves as a critical tool in glycoscience. Below is a detailed synthesis of its properties, synthesis, and research relevance, supported by diverse scientific sources.

Synthesis and Derivatives

The compound is synthesized from 2-acetamido-2-deoxy-D-glucose (GlcNAc) through selective protection and functionalization:

  • Acetonide Protection: GlcNAc is converted to a furanose acetonide derivative, enabling large-scale preparation without chromatography .

  • Benzylation: Introduction of the benzyl group at the anomeric position via glycosylation .

  • Functionalization: Further modifications, such as mesylation or epoxidation, allow access to derivatives like 2-acetamido-4-amino-2,4,6-trideoxy-β-D-galactopyranoside .

Notable Derivatives:

  • Muramic Acid Glycosides: Synthesized by introducing a lactyl group at C3, relevant to bacterial cell wall studies .

  • Tetrazole Analogs: Produced via reaction with tetrazole, expanding utility in click chemistry .

Research Applications

Enzyme Inhibition

Benzyl 2-acetamido-2-deoxy-β-D-glucopyranoside acts as a competitive inhibitor for:

  • Glycosidases: Blocks substrate binding via structural mimicry .

  • Proteases/Kinases: Modulates activity in cell signaling pathways .

Drug Delivery

Its benzyl group enhances lipophilicity, enabling targeted delivery to specific cells or tissues .

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